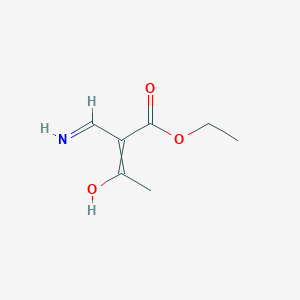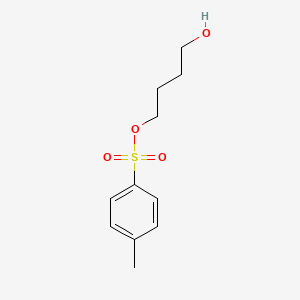![molecular formula C9H7F6NO B13976207 (R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethoxy and trifluoroethyl groups imparts significant stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with an appropriate amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various trifluoromethylated and trifluoromethoxylated derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique binding properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of ®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy and trifluoroethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The compound can form electron donor-acceptor complexes, facilitating various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(trifluoromethoxy)phenyl isocyanate
- 2-phenyl-1-trifluoromethyl-ethylamine
- N-(1-propanoylpiperidin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]urea
Uniqueness
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine stands out due to its dual trifluoromethoxy and trifluoroethyl groups, which confer enhanced stability, lipophilicity, and reactivity compared to other similar compounds. These properties make it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high chemical stability .
Eigenschaften
Molekularformel |
C9H7F6NO |
|---|---|
Molekulargewicht |
259.15 g/mol |
IUPAC-Name |
(1R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7H,16H2/t7-/m1/s1 |
InChI-Schlüssel |
OXSICALTKBOYQS-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)OC(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


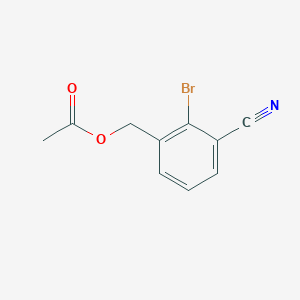
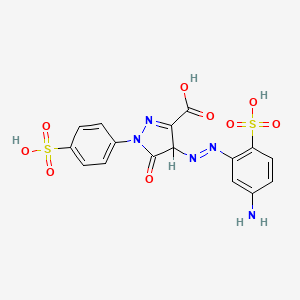
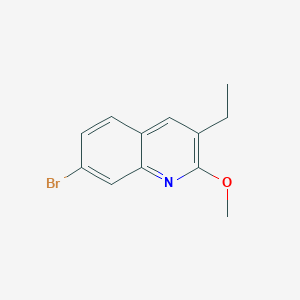
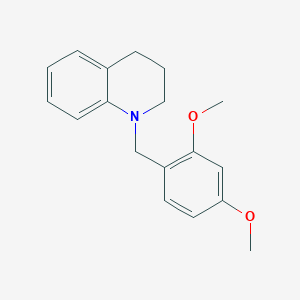

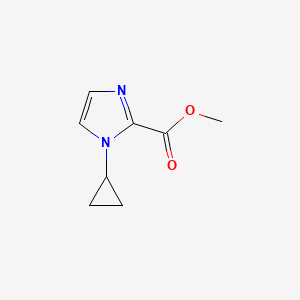
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
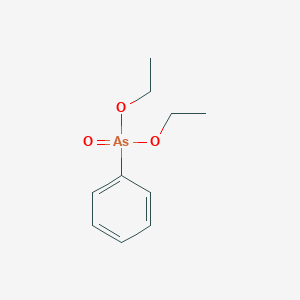
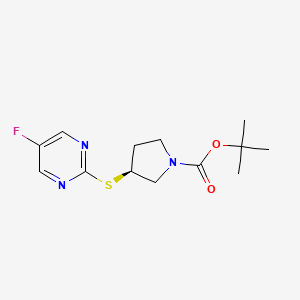

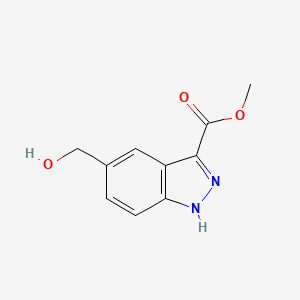
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
